molecular formula C40H52O5 B1228784 Estradiol and norethindrone acetate CAS No. 77728-33-7

Estradiol and norethindrone acetate

Numéro de catalogue: B1228784
Numéro CAS: 77728-33-7
Poids moléculaire: 612.8 g/mol
Clé InChI: NAUDKYVGHCCLOT-LAQCMFAESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Estradiol and norethindrone acetate, also known as this compound, is a useful research compound. Its molecular formula is C40H52O5 and its molecular weight is 612.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Clinical Applications

  • Management of Vasomotor Symptoms
    • Estradiol and norethindrone acetate are effective in treating moderate to severe hot flashes associated with menopause. A randomized placebo-controlled trial demonstrated significant reductions in hot flash frequency and severity among women treated with this combination compared to placebo .
    Treatment GroupBaseline Hot Flash ScoreEndpoint Hot Flash Score
    Estradiol 50 μg1.320.18
    Estradiol + Norethindrone 140 μg1.320.35
    Estradiol + Norethindrone 200 μg1.420.19
    Estradiol + Norethindrone 400 μg1.540.14
  • Prevention of Postmenopausal Osteoporosis
    • This combination therapy is indicated for the prevention of osteoporosis in postmenopausal women at significant risk . Clinical studies have shown that it can increase bone mineral density significantly, particularly in the lumbar spine and total body .
    Bone Density ChangeSpine (%)Hip (%)Total Body (%)
    Estradiol + Norethindrone (2 mg/1 mg)+5.14+3.21+2.59
    Alendronate (comparison)+3.34+1.60+0.64
  • Endometrial Hyperplasia Prevention
    • Continuous transdermal delivery of estradiol combined with norethindrone acetate has been shown to effectively prevent endometrial hyperplasia in postmenopausal women, significantly reducing the incidence compared to estradiol alone .
  • Management of Vulvar and Vaginal Atrophy
    • This combination is also indicated for treating moderate to severe symptoms of vulvar and vaginal atrophy due to menopause, addressing issues like dryness, itching, and burning .

Case Studies and Research Findings

  • Quality of Life Improvements : A study by Gambacciani et al. highlighted that daily administration of this compound significantly improved quality of life metrics, including reductions in anxiety, depression, and sleep disturbances among early postmenopausal women .
  • Cardiovascular Risk Factors : Research indicated that the combination therapy produced favorable changes in cardiovascular risk markers compared to unopposed estradiol therapy, suggesting potential cardiovascular benefits alongside symptom relief .
  • Patient Satisfaction : A study assessing patient satisfaction found that a high percentage (over 90%) of participants reported satisfaction with the therapy after 12 weeks, noting improvements in various menopausal symptoms .

Propriétés

Numéro CAS

77728-33-7

Formule moléculaire

C40H52O5

Poids moléculaire

612.8 g/mol

Nom IUPAC

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate;(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C22H28O3.C18H24O2/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h1,13,17-20H,5-12H2,2-3H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t17-,18+,19+,20-,21-,22-;14-,15-,16+,17+,18+/m01/s1

Clé InChI

NAUDKYVGHCCLOT-LAQCMFAESA-N

SMILES

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

SMILES isomérique

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O

SMILES canonique

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

Synonymes

Estracomb TTS
estradiol, norethindrone drug combination
HRP 102
HRP-102
HRP102
Mesigyna

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.